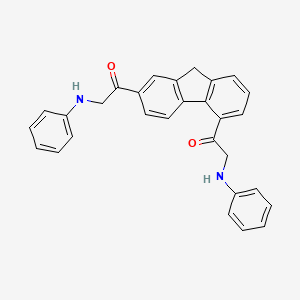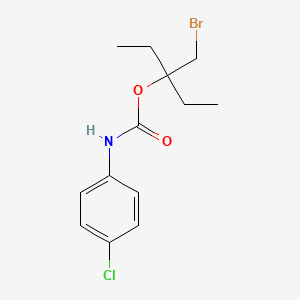![molecular formula C16H21ClN2O3 B14391133 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-26-7](/img/structure/B14391133.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl ester of 3-oxobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 4-(4-chlorophenyl)piperazine with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or esters.
Scientific Research Applications
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride
- Cetirizine ethyl ester dihydrochloride
Uniqueness
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-oxobutanoate ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
90096-26-7 |
|---|---|
Molecular Formula |
C16H21ClN2O3 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H21ClN2O3/c1-13(20)12-16(21)22-11-10-18-6-8-19(9-7-18)15-4-2-14(17)3-5-15/h2-5H,6-12H2,1H3 |
InChI Key |
RAAMPGUNXBBXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
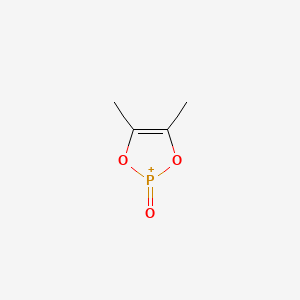

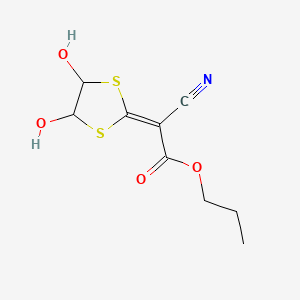

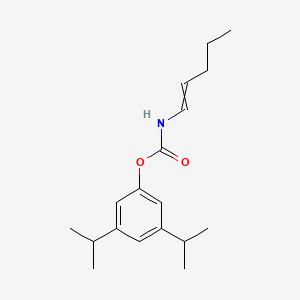
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
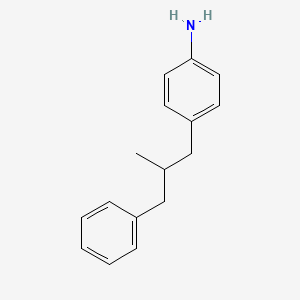
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
